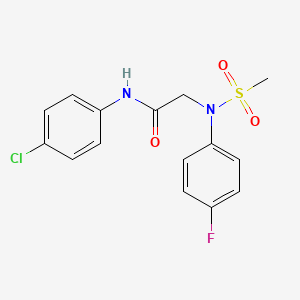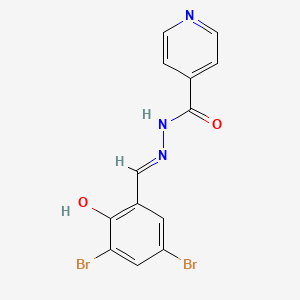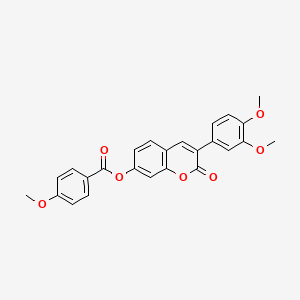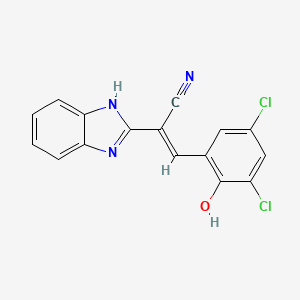![molecular formula C20H21ClN2O2 B6120877 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6120877.png)
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
作用机制
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone acts on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood regulation, and appetite control. Specifically, 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been shown to have various biochemical and physiological effects, including analgesia, sedation, hypothermia, and decreased locomotor activity. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. Additionally, 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, which can be useful in studying various physiological processes. However, one limitation of using 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone is its potential for abuse and dependence, as it has been shown to have psychoactive effects in humans.
未来方向
There are several future directions for research involving 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone. One area of interest is the development of more selective CB1 and CB2 receptor agonists, which may have fewer psychoactive effects. Additionally, further research is needed to elucidate the potential therapeutic applications of 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone in various fields, including pain management, neuroprotection, and cancer treatment. Finally, more research is needed to understand the long-term effects of 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone use, as well as its potential for abuse and dependence.
合成方法
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone can be synthesized through a multistep process involving the reaction of piperazine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-aminophenyl ketone. The final product is obtained through a purification process involving recrystallization.
科学研究应用
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, and may have potential as a treatment for neuropathic pain. 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-15(24)17-4-8-19(9-5-17)22-10-12-23(13-11-22)20(25)14-16-2-6-18(21)7-3-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWOJJLLCSSERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)


![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)

![(5-chloro-2-methoxyphenyl){1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B6120830.png)

![4-chloro-6-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6120853.png)
![2-allyl-6-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6120859.png)
![2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B6120884.png)
![methyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B6120886.png)
![4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6120891.png)

![2-({[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B6120904.png)